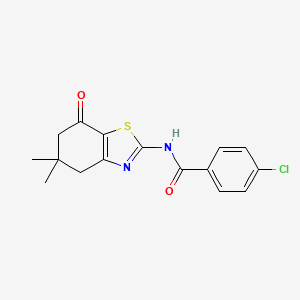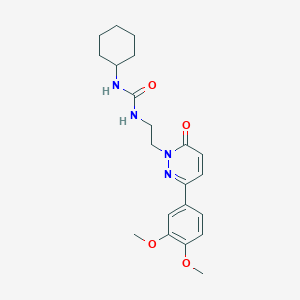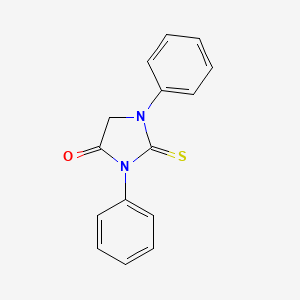![molecular formula C17H11N5O4S B2455167 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1203245-47-9](/img/structure/B2455167.png)
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups including a 1,3,4-oxadiazole ring, a benzo[c][1,2,5]thiadiazole ring, and a 2,3-dihydrobenzo[b][1,4]dioxin ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and functional groups. Single crystal X-ray structure analysis could provide detailed information about the molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the oxadiazole ring might undergo reactions with nucleophiles or electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
The chiral motif of 2,3-dihydro-1,4-benzodioxane plays a crucial role in diverse medicinal substances and bioactive natural compounds. Notable therapeutic agents containing this motif include:
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound. It was found to inhibit bacterial biofilm growth, particularly against Bacillus subtilis (60.04% inhibition) and Escherichia coli (60.04% inhibition) .
Enzyme Inhibition
The compound exhibits moderate to weak inhibition of cholinesterases and lipoxygenase enzymes .
Anti-Cancer Research
While more research is needed, computational studies have explored the anti-cancer properties of related compounds. Optimization of crystal structures and molecular docking simulations suggest potential anti-cancer activity .
Wirkmechanismus
Target of Action
Similar compounds containing the2,3-dihydro-1,4-benzodioxin-6-yl moiety have been studied for their potential as therapeutic agents for Alzheimer’s disease . They have been found to exhibit inhibitory activity against cholinesterases , which play a crucial role in nerve signal transmission and are therefore significant targets in the treatment of neurodegenerative disorders.
Mode of Action
Compounds with similar structures have been found to inhibit cholinesterases , enzymes that break down acetylcholine, a neurotransmitter. By inhibiting these enzymes, the compound could potentially increase the concentration of acetylcholine in the brain, improving nerve signal transmission and alleviating symptoms of neurodegenerative disorders.
Biochemical Pathways
The compound likely affects the cholinergic pathway, given its potential inhibitory activity against cholinesterases . By inhibiting cholinesterases, the compound could prevent the breakdown of acetylcholine, leading to an increase in its concentration. This could enhance nerve signal transmission, potentially improving cognitive function in patients with neurodegenerative disorders.
Pharmacokinetics
Pharmacokinetic studies of peroral sulfonamides, a class of compounds to which this molecule belongs, confirm their absorption from the gastrointestinal tract, metabolism in the liver, and excretion through bile or feces . These properties could impact the bioavailability of the compound, influencing its efficacy as a therapeutic agent.
Result of Action
Based on its potential inhibitory activity against cholinesterases , it could increase the concentration of acetylcholine in the brain, enhancing nerve signal transmission and potentially improving cognitive function in patients with neurodegenerative disorders.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5O4S/c23-15(9-1-3-11-12(7-9)22-27-21-11)18-17-20-19-16(26-17)10-2-4-13-14(8-10)25-6-5-24-13/h1-4,7-8H,5-6H2,(H,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSOSJZZHSUUHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC5=NSN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2455086.png)
![3-((3-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2455087.png)

![4-[[4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2455091.png)
![3-amino-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2455092.png)


![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiophene-2-carboxamide](/img/structure/B2455096.png)
![N-[Cyano-(2-methoxyphenyl)methyl]-2,2-difluoro-2-(3-methylpyridin-2-yl)acetamide](/img/structure/B2455097.png)
![N-(1-cyanocyclopentyl)-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetamide](/img/structure/B2455100.png)

![Tert-butyl 4-[(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)methyl]piperidine-1-carboxylate](/img/structure/B2455102.png)

![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide](/img/structure/B2455104.png)